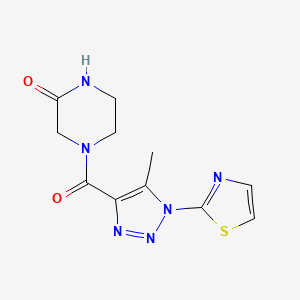
4-(5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carbonyl)piperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carbonyl)piperazin-2-one is a useful research compound. Its molecular formula is C11H12N6O2S and its molecular weight is 292.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-(5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carbonyl)piperazin-2-one is a derivative of piperazine and triazole, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a piperazine ring substituted with a triazole and thiazole moiety, which are known to enhance biological activity through various mechanisms.
Antimicrobial Activity
Research indicates that derivatives of triazole and piperazine exhibit significant antimicrobial properties. A review highlighted that such compounds have shown effectiveness against a range of bacteria and fungi. The specific compound has been noted for its antibacterial and antifungal activities, potentially due to the electron-withdrawing effects of the thiazole group which enhances reactivity towards microbial targets .
Case Study: Antibacterial Efficacy
In a study evaluating various triazole derivatives, the compound exhibited minimum inhibitory concentrations (MIC) against common bacterial strains such as E. coli and S. aureus. The results indicated that it could serve as a promising candidate for developing new antibiotics.
| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |
|---|---|---|
| This compound | 32 | 16 |
Anticancer Activity
The anticancer potential of triazole derivatives is well-documented. The compound has been tested in vitro against various cancer cell lines, demonstrating cytotoxic effects. Mechanistic studies suggest that it induces apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins .
Case Study: Cytotoxicity Assay
In a study involving human breast cancer cells (MCF-7), the compound showed an IC50 value of 25 µM after 48 hours of treatment, indicating significant antiproliferative activity.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
| HeLa | 30 |
Anti-inflammatory Activity
The compound's anti-inflammatory properties have also been explored. It was found to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests potential therapeutic applications in inflammatory diseases .
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in microbial metabolism and cancer cell proliferation.
- Receptor Modulation : Binding to specific receptors can alter signaling pathways associated with inflammation and cell growth.
- DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, leading to disruptions in replication and transcription processes.
特性
IUPAC Name |
4-[5-methyl-1-(1,3-thiazol-2-yl)triazole-4-carbonyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N6O2S/c1-7-9(10(19)16-4-2-12-8(18)6-16)14-15-17(7)11-13-3-5-20-11/h3,5H,2,4,6H2,1H3,(H,12,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFGIXMSIUAOXGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=NC=CS2)C(=O)N3CCNC(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














